Cas no 5350-81-2 (Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester)
5350-81-2 structure
Product Name:Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester
Numero CAS:5350-81-2
MF:C18H20O2
MW:268.350205421448
CID:383068
PubChem ID:219154
Update Time:2025-04-19
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester
- tert-butyl 2,2-diphenylacetate
- 2-methyl-2-propyl diphenylacetate
- AC1L565J
- AC1Q5XJH
- AR-1L6063
- CTK4J8270
- diphenyl-acetic acid tert-butyl ester
- Diphenylessiggsaeure-tert-butylester
- Diphenyl-essigsaeure-tert-butylester
- NSC68
- SureCN7043298
- tert-butyl diphenylacetate
- DIPHENYLACETIC ACID, TERT-BUTYL ESTER
- 5350-81-2
- NSC-68
- DTXSID80276948
- SCHEMBL7043298
-
- Inchi: 1S/C18H20O2/c1-18(2,3)20-17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3
- Chiave InChI: HPPHTROHWKIVFA-UHFFFAOYSA-N
- Sorrisi: O(C(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 268.1464
- Massa monoisotopica: 268.146329876g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.3
Benzeneacetic acid, a-phenyl-, 1,1-dimethylethyl ester Letteratura correlata
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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